![molecular formula C8H7ClN2 B1141527 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine CAS No. 1352397-22-8](/img/structure/B1141527.png)
6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is also known by other names such as 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-chloro-6-methyl-5-azaindole .
Molecular Structure Analysis
The molecular weight of this compound is 166.61 g/mol. The InChI string representation of its structure isInChI=1S/C8H7ClN2/c1-5-4-7-6 (2-3-10-7)8 (9)11-5/h2-4,10H,1H3
. This compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms . Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is non-rotatable, as indicated by its rotatable bond count of 0 .Scientific Research Applications
Antitumor and Anticancer Activity
These derivatives have shown anticancer activity, making them interesting candidates for cancer therapy. They might work by inhibiting cancer cell growth, inducing apoptosis, or disrupting angiogenesis. The exploration of these compounds in oncology could lead to more effective cancer treatments.
Each of these applications represents a significant area of scientific research where 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine and its derivatives could make a substantial impact. Ongoing studies and clinical trials will further elucidate their potential and pave the way for new therapeutic agents .
properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-2-3-10-7(6)4-8(9)11-5/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGUJPBEFUSGJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.